9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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Overview
Description
9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves multiple steps, including the formation of the piperazine ring, the quinazoline ring, and the pyrazole ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions typically involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of tetrahydroquinazoline derivatives.
Scientific Research Applications
9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also feature a piperazine ring and are used as antipsychotic drugs.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Pyrazole Derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
What sets 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline apart is its unique combination of three different heterocyclic rings, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C34H35N5 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
9-(4-benzhydrylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C34H35N5/c1-25-31(26-13-5-2-6-14-26)33-35-30-20-12-11-19-29(30)34(39(33)36-25)38-23-21-37(22-24-38)32(27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-10,13-18,32H,11-12,19-24H2,1H3 |
InChI Key |
HWYVYMVXGHCGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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